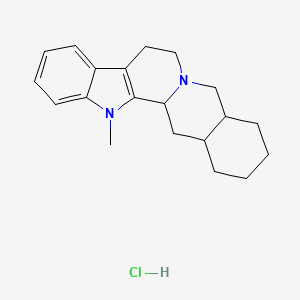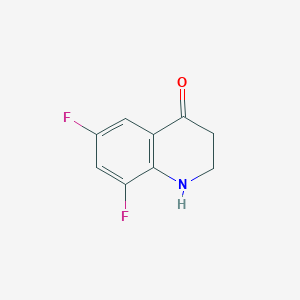
6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one is a fluorinated quinoline derivative Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one typically involves the fluorination of a quinoline precursor. One common method is the electrophilic fluorination of 2,3-dihydroquinolin-4(1H)-one using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis might involve more efficient and cost-effective methods. This could include the use of continuous flow reactors to ensure better control over reaction conditions and yield. The choice of fluorinating agents and solvents would also be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinolines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use as a probe in biological studies due to its unique fluorinated structure.
Medicine: Investigation as a potential pharmaceutical agent due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the development of new materials with specific properties imparted by the fluorine atoms.
Mécanisme D'action
The mechanism of action of 6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dichloro-2,3-dihydroquinolin-4(1H)-one: Similar structure but with chlorine atoms instead of fluorine.
6,8-Dibromo-2,3-dihydroquinolin-4(1H)-one: Bromine atoms instead of fluorine.
6,8-Diiodo-2,3-dihydroquinolin-4(1H)-one: Iodine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine atoms are known to increase metabolic stability, enhance lipophilicity, and improve binding interactions with biological targets, making this compound unique and potentially more effective in certain applications.
Propriétés
Formule moléculaire |
C9H7F2NO |
|---|---|
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
6,8-difluoro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7F2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2 |
Clé InChI |
PFBSDMUCSPFKQS-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C1=O)C=C(C=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



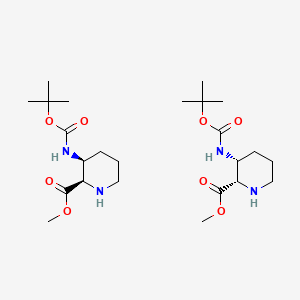
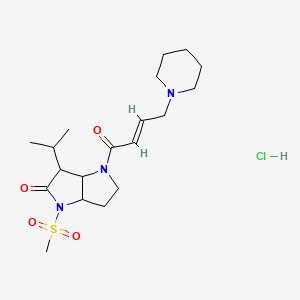
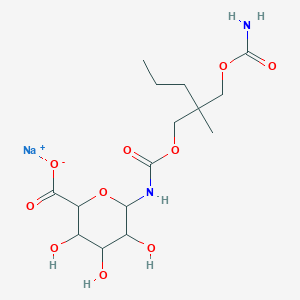
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)

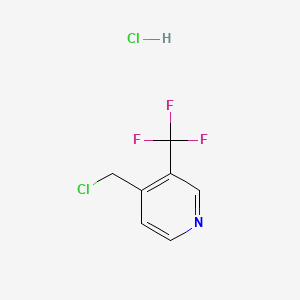
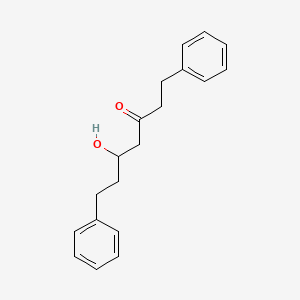
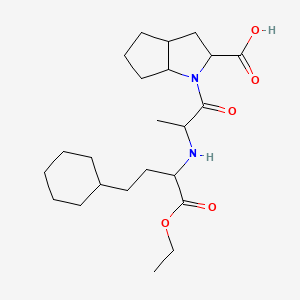
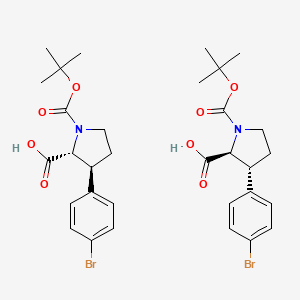
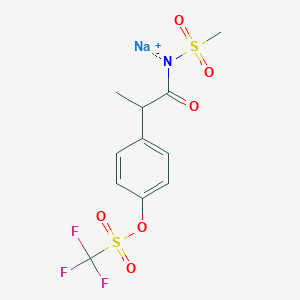
![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)
